6-Chloro-7-methyl-8-phenyl-7H-purine
Description
6-Chloro-7-methyl-8-phenyl-7H-purine is a substituted purine derivative characterized by a chloro group at position 6, a methyl group at position 7, and a phenyl substituent at position 7. For instance, 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (a structurally related compound) was synthesized from 5-amino-4-chloro-6-(methylamino)pyrimidine using urea and DMF under reflux, achieving an 80% yield . This suggests that similar conditions (e.g., solvent choice, temperature) could be adapted for synthesizing 6-Chloro-7-methyl-8-phenyl-7H-purine by introducing appropriate substituents during intermediate stages.
Key structural features of this compound include:
- Methyl group (C7): Contributes to steric effects and may modulate solubility.
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-chloro-7-methyl-8-phenylpurine |
InChI |
InChI=1S/C12H9ClN4/c1-17-9-10(13)14-7-15-11(9)16-12(17)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
GUXIALREKSTQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CN=C2Cl)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes structurally analogous purine derivatives, highlighting substituent variations and molecular properties:
Key Differences and Implications
Substituent Position and Bioactivity: 6-Chloro-8-methyl-7H-purine (C₆H₅ClN₄) lacks the phenyl group at C8 compared to the target compound, reducing aromatic interactions. 8-Methyl-7H-purin-6-ol replaces the chloro group with a hydroxyl, increasing polarity and hydrogen-bonding capacity . This modification could enhance solubility but reduce electrophilicity.
Functional Group Variations :
- The carboxamide group in 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide introduces hydrogen-bonding sites, which may improve interactions with enzymes or receptors compared to the chloro group in the target compound .
- N-(6-Chloro-7H-purin-2-yl)acetamide features an acetamide moiety at C2, altering electronic distribution and steric bulk, which could influence metabolic stability .
Synthetic Accessibility :
- Compounds like 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one are synthesized via cyclization reactions using DMF and urea , whereas carboxamide derivatives require sequential alkylation and condensation steps . The target compound’s phenyl group may necessitate Suzuki coupling or similar cross-coupling methodologies.
The phenyl group in the target compound may reduce volatility compared to methylated analogs.
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